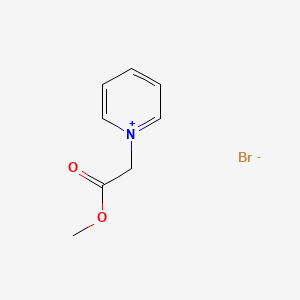
Carbomethoxymethylpyridinium bromide
Cat. No. B8318380
M. Wt: 232.07 g/mol
InChI Key: ABYLQACQTCXWEG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US05130480
Procedure details


Carbomethoxymethylpyridinium bromide is synthesized by reacting bromoacetic acid methylester with dry pyridine in acetone at room temperature. The product precipitates out as a white crystalline solid during the reaction and can be used without further purification.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:6])[CH2:4][Br:5].[N:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>CC(C)=O>[Br-:5].[C:3]([CH2:4][N+:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)([O:2][CH3:1])=[O:6] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(CBr)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product precipitates out as a white crystalline solid during the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
can be used without further purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Br-].C(=O)(OC)C[N+]1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
